9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate

Description

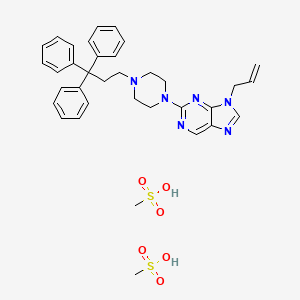

Structure

3D Structure of Parent

Properties

CAS No. |

37425-13-1 |

|---|---|

Molecular Formula |

C35H42N6O6S2 |

Molecular Weight |

706.9 g/mol |

IUPAC Name |

methanesulfonic acid;9-prop-2-enyl-2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]purine |

InChI |

InChI=1S/C33H34N6.2CH4O3S/c1-2-19-39-26-35-30-25-34-32(36-31(30)39)38-23-21-37(22-24-38)20-18-33(27-12-6-3-7-13-27,28-14-8-4-9-15-28)29-16-10-5-11-17-29;2*1-5(2,3)4/h2-17,25-26H,1,18-24H2;2*1H3,(H,2,3,4) |

InChI Key |

YSJYSVDSXWWVGW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C=CCN1C=NC2=CN=C(N=C21)N3CCN(CC3)CCC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate” typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.

Substitution with Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions.

Addition of Tritylethyl and Allyl Groups: These groups are added through alkylation reactions using appropriate alkyl halides.

Dimethanesulfonate Formation: The final step involves the reaction of the compound with methanesulfonic acid to form the dimethanesulfonate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions could target the purine ring or the piperazine ring, potentially leading to hydrogenated derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the purine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group could yield epoxides, while reduction of the purine ring could produce dihydropurine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interaction with Receptors: Modulating receptor signaling pathways.

DNA/RNA Interactions: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

Table 2: Toxicity Comparison

Key Observations :

Biological Activity

9-Allyl-2-(4-(2-tritylethyl)-1-piperazinyl)-9H-purine dimethanesulfonate (CAS No. 37425-13-1) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₅H₄₂N₆O₆S₂

- Molecular Weight : 706.88 g/mol

- Boiling Point : 714.6 °C at 760 mmHg

- LogP : 6.73 (indicating high lipophilicity)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on cellular processes.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:

- HeLa Cells : Demonstrated significant antiproliferative activity with an IC₅₀ value indicating effective inhibition of cell growth.

- A375 Melanoma Cells : Showed dose-dependent cytotoxicity, suggesting potential for melanoma treatment.

| Cell Line | IC₅₀ Value (µg/ml) | Reference |

|---|---|---|

| HeLa | 64.01 | Goga et al., 2019 |

| A375 | 78.45 | Cardile et al., 2017 |

| LS174 (Colorectal) | 151.65 | Kosanić et al., 2014 |

| A549 (Lung) | 151.51 | Kosanić et al., 2014 |

The mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses have emerged based on existing literature:

- DNA Interaction : The compound may bind to DNA, interfering with replication and transcription processes.

- Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

Case Studies

-

Cytotoxicity in Breast Cancer Models :

- A study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis and necrosis pathways.

-

Synergistic Effects with Other Agents :

- Research indicates that when combined with other chemotherapeutic agents, such as cisplatin, the efficacy of this compound is enhanced, suggesting potential for combination therapy.

-

Photoprotective Properties :

- Preliminary findings indicate that it may offer protective effects against UV-induced damage in skin cells, enhancing wound healing processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.